Tridec-2-enedioic acid
Description
Tridec-2-enedioic acid is a 13-carbon diunsaturated dicarboxylic acid with the double bond located at the second position (C2). Its structure comprises two carboxylic acid groups (-COOH) at the terminal ends of a hydrocarbon chain, with a cis or trans configuration at the C2 double bond (exact stereochemistry is unspecified in available literature). This compound is a precursor to Tridec-2-enedioyl-CoA, a thioester derivative critical in fatty acid β-oxidation and other metabolic pathways . The CoA-conjugated form facilitates enzymatic interactions, enabling energy production and biosynthetic processes in biological systems.
Properties
IUPAC Name |
tridec-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTCVGUNYZWEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(=O)O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-tridec-2-enedioic acid typically involves the oxidation of corresponding alkenes or the use of specific catalysts to introduce the double bond at the desired position. One common method involves the use of Grignard reagents followed by oxidation to form the dicarboxylic acid. The reaction conditions often require controlled temperatures and the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of (2E)-tridec-2-enedioic acid may involve large-scale oxidation processes using more efficient and cost-effective catalysts. These processes are designed to maximize yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.
Chemical Reactions Analysis
Hydrogenation of the Double Bond
The unsaturated bond in tridec-2-enedioic acid undergoes catalytic hydrogenation to yield saturated derivatives.
Conditions and Catalysts :
-
Catalysts : Palladium on carbon (Pd/C) or platinum oxide under H₂ gas at 1–3 atm pressure.
-
Solvents : Methanol, ethanol, or ethyl acetate.
-
Temperature : 25–60°C.
Outcome :
-
Complete saturation produces tridecanedioic acid (brassylic acid), a precursor for nylon production .
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Partial hydrogenation is achievable using Lindlar’s catalyst for cis-dihydro derivatives .
Mechanism :
-
Syn-addition of hydrogen across the double bond via adsorption on the catalyst surface.
Esterification Reactions
Both carboxylic acid groups react with alcohols to form mono- or diesters.
Knoevenagel Condensation
This reaction extends the carbon chain by two units using malonic acid.
Procedure :
Bromination and Halogenation
The double bond undergoes electrophilic addition with halogens.
Bromination
Conditions :
Hydrobromination
Procedure :
-
HBr gas in ether yields 3-bromo-tridecanedioic acid .
Application : -
Intermediate for synthesizing ω-functionalized fatty acids .
Oxidation of the Double Bond
Conditions :
-
Ozonolysis followed by reductive workup (Zn/HOAc) cleaves the double bond to yield two carboxylic acid fragments .
Product :
Reduction of Carboxylic Acids
Procedure :
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
(2E)-tridec-2-enedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-tridec-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses, metabolic pathways, and signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Chain Length and Unsaturation
Tridec-2-enedioic acid belongs to a class of α,ω-dicarboxylic acids with varying chain lengths and degrees of unsaturation. Key comparisons include:
The position of the double bond (C2) in this compound distinguishes it from isomers like Tridec-9-enedioic acid, where the double bond’s location affects molecular rigidity and enzymatic recognition .
Thioether-Substituted Analogues
2-(Tetradecylthio)acetic acid (CAS 2921-20-2), a structurally related compound, replaces one carboxylic acid group with a tetradecylthio (-S-C14H29) moiety. Key differences include:
The thioether group in 2-(Tetradecylthio)acetic acid enhances lipophilicity, making it suitable for lipid-based applications but also increasing environmental persistence .
Fluorinated Analogues
Fluorinated long-chain acids, such as tricosafluorododecanoic acid (C12, 23F) and pentacosafluorotridecanoic acid (C13, 25F), exhibit extreme environmental persistence and toxicity compared to this compound:
Coenzyme A Derivatives
Tridec-2-enedioyl-CoA’s metabolic role parallels other acyl-CoA compounds (e.g., Palmitoyl-CoA, C16):
| Acyl-CoA | Chain Length | Metabolic Pathway |
|---|---|---|
| Tridec-2-enedioyl-CoA | C13 | Specialized β-oxidation |
| Palmitoyl-CoA | C16 | Primary energy production |
| Octanoyl-CoA | C8 | Medium-chain fatty acid metabolism |
The odd-carbon chain of Tridec-2-enedioyl-CoA may yield propionyl-CoA during β-oxidation, linking it to gluconeogenesis in certain organisms .
Q & A
Q. What are the established laboratory synthesis protocols for Tridec-2-enedioic acid, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves ester hydrolysis or catalytic oxidation of alkenes. Key parameters include reaction temperature (e.g., 80–100°C for hydrolysis), solvent polarity, and catalyst selection (e.g., sulfuric acid for hydrolysis). Purity is optimized via recrystallization or column chromatography. Analytical validation using NMR (¹H/¹³C) and HPLC ensures structural fidelity and quantifies impurities .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns double-bond geometry (cis/trans) via coupling constants and chemical shifts.
- FT-IR : Confirms carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹).
- HPLC-MS : Quantifies purity and detects degradation products. Cross-referencing with literature databases (e.g., SciFinder) validates spectral interpretations .
Q. How do researchers standardize bioactivity assays for this compound to ensure reproducibility?
Methodological Answer: Standardization includes:
- Positive/Negative Controls : Use known enzyme inhibitors (e.g., aspirin for cyclooxygenase assays).
- Buffer Conditions : Maintain pH 7.4 (physiological range) with phosphate-buffered saline.
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify IC₅₀ values. Pre-publication replication in triplicate minimizes batch-to-batch variability .
Q. What are the common pitfalls in interpreting this compound’s solubility data, and how can they be mitigated?
Methodological Answer: Solubility varies with solvent polarity (e.g., higher in DMSO than water). Pitfalls include:
- Aggregation : Use dynamic light scattering (DLS) to detect micelle formation.
- Temperature Dependency : Report solubility at 25°C ± 2°C.
- Ionic Strength : Specify buffer composition (e.g., 0.1 M NaCl) .
Advanced Research Questions
Q. What computational modeling approaches are effective in predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze binding stability to enzymes (e.g., 100-ns trajectories).
- Docking Studies (AutoDock Vina) : Screen binding affinities across protein conformers.
- QSAR Models : Corlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate predictions with in vitro mutagenesis or competitive binding assays .
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s anti-inflammatory effects?
Methodological Answer:
Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
Methodological Answer:
Q. What strategies validate the specificity of this compound’s interactions in complex biological matrices?
Methodological Answer:
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions.
- Microfluidic Platforms : Simulate tissue-specific microenvironments for pharmacokinetic profiling.
- Collaborative Peer Review : Engage enzymologists, chemists, and clinicians to critique experimental designs pre-publication .
Methodological Notes
- Data Interpretation : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. ITC) .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human studies (refer to NREC standards in ).
- Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
